molecular formula C16H13BrO2 B1615600 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 51863-81-1

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B1615600
CAS RN: 51863-81-1
M. Wt: 317.18 g/mol
InChI Key: FTECEXAWFUIWJG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as BMPP, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties.

Scientific Research Applications

Optical and Semiconductor Properties

  • Optoelectronic and Charge Transport Properties : Research by Shkir et al. (2019) has identified this compound as a potential candidate for semiconductor devices. It exhibits significant linear optical, second and third-order nonlinear optical properties, and charge transport capabilities, making it suitable for use in various semiconductor applications.

Molecular Structure and Crystal Analysis

  • Crystal Structure Geometry : A study by Jasinski et al. (2010) and Butcher et al. (2007) focuses on the crystal structure of this compound. Understanding its molecular geometry aids in the design of materials for specific applications.

Biological Applications

  • Antimicrobial Activities : Sherekar et al. (2021) reported that this compound possesses excellent antimicrobial properties. Such findings are crucial for developing new antimicrobial agents.

  • Antioxidant Activities : The study by Sulpizio et al. (2016) indicates the potential of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in exhibiting antioxidant properties, which could be beneficial in pharmaceutical applications.

  • Anti-inflammatory and Gastroprotective Properties : Research by Okunrobo et al. (2006) suggests the compound's efficacy in anti-inflammatory and gastroprotective treatments, underscoring its pharmaceutical potential.

Quantum and Molecular Dynamics

  • Quantum Chemical Insight : A paper by Rachelin et al. (2018) offers quantum chemical insights into this compound, providing valuable information for understanding itsmolecular structure and interactions. This knowledge is crucial for developing new materials with specific properties.

Material Science and Engineering

  • Organic Single Crystal Properties : In a study by Kumara et al. (2012), the compound was used to synthesize an organic single crystal, showing promising results in the field of material science, particularly for its non-linear optical properties.

  • Chalcone Derivatives in Material Science : Hameed (2006) explored the electronic structure of chalcone derivatives, including 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This research is significant for understanding the properties of these materials for potential use in electronic devices.

Optical and Fluorescence Studies

  • Fluorescence Conversion in Organic Charge Transfer Cocrystals : A study by Zhao et al. (2017) indicates the compound's role in significant fluorescence shifts when used in organic charge transfer cocrystals. This has implications for the development of opto-electronic materials.

Transition Metal Complexes

  • Transition Metal Complex Synthesis : Research by [Kadhium and Abdulrasool (2022)](https://consensus.app/papers/synthesis-characterization-some-transition-metal-kadhium/6617c41b7bec5fd889b082939b9c2c01/?utm_source=chatgpt) on the synthesis of new ligands including 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and their coordination with transition metals like Co, Ni, Cu, Zn, Hg, and Pd highlights the compound's versatility in forming metal complexes. This is particularly relevant in the field of coordination chemistry and potential applications in catalysis or material science.

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTECEXAWFUIWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292533
Record name 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

CAS RN

51863-81-1
Record name 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-4-METHOXYCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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